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Compound of Interest

Compound Name: Dimethyl trisulfide

Cat. No.: B1209414 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an in-

depth comparative analysis of the volatile compounds present in different onion (Allium cepa

L.) varieties. Understanding the distinct chemical signatures of these varieties is crucial for

applications ranging from flavor chemistry and food science to the investigation of potential

therapeutic properties of organosulfur compounds.

This guide synthesizes experimental data from multiple studies to highlight the quantitative

differences in volatile profiles among various onion types. Detailed experimental protocols are

provided to ensure reproducibility, and a visual representation of the analytical workflow is

included for clarity. The primary analytical technique discussed is Headspace Solid-Phase

Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS),

a powerful method for the characterization of volatile and semi-volatile organic compounds.

Quantitative Comparison of Key Volatile
Compounds
The characteristic aroma and flavor of onions are primarily attributed to a complex mixture of

volatile organic compounds (VOCs), with organosulfur compounds being the most significant

contributors.[1][2][3][4][5] These compounds are generated through enzymatic reactions that

occur when the onion tissue is damaged.[6][7] The composition and concentration of these
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volatiles can vary significantly between different onion varieties, influencing their pungency,

sweetness, and overall sensory perception.[5]

The following table summarizes the relative abundance of major volatile compounds identified

in different onion varieties, including white, red, and yellow types. The data reveals that while

many compounds are common across varieties, their relative percentages can differ

substantially. Sulfur-containing compounds, such as dipropyl disulfide and various trisulfides,

are consistently among the most abundant.[1][3][8]
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Compound
Class

Compound
Name

White
Onion (%)

Red Onion
(%)

Yellow
Onion (%)

Reference

Sulfur

Compounds

Dipropyl

disulfide
>20% >20% >20% [3]

Methyl propyl

disulfide
Variable Variable Variable [8]

Dipropyl

trisulfide
Variable

Higher than

white

Higher than

white
[1][3]

(E)-1-

Propenyl

propyl

disulfide

>20% >20% >20% [3]

Methyl propyl

trisulfide
Variable Variable Variable [8]

Aldehydes Hexanal Variable Variable Variable [8][9]

(E,E)-2,4-

Heptadienal

Produced at

higher

storage

temperatures

Produced at

higher

storage

temperatures

Produced at

higher

storage

temperatures

[8]

Alcohols
2-Methyl-1-

pentanol

Produced at

higher

storage

temperatures

Produced at

higher

storage

temperatures

Produced at

higher

storage

temperatures

[8]

Ketones Acetone

0.10–18.0

nmol kg−1

day−1 (in

healthy

bulbs)

-

0.10–18.0

nmol kg−1

day−1 (in

healthy

bulbs)

[9]

Furans 2-Pentylfuran

Produced at

higher

storage

temperatures

Produced at

higher

storage

temperatures

Produced at

higher

storage

temperatures

[8]
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Note: The percentages and concentrations are indicative and can vary based on factors such

as cultivation conditions, storage, and specific analytical methods used in different studies.

"Variable" indicates that the compound was identified but its relative abundance showed

significant variation across studies.

Studies have shown that red and yellow onions tend to have a higher relative content of sulfur

compounds compared to white onions.[3] The total number of identified volatile flavor

compounds can also differ, with one study identifying 37 in white, 40 in red, and 49 in yellow

onions.[3] In total, across various pigmented onions, as many as 243 volatile metabolites have

been detected, with sulfur compounds comprising 51-64% of the total.[2][4]

Experimental Protocol: HS-SPME-GC-MS Analysis
The following protocol provides a detailed methodology for the extraction and analysis of

volatile compounds from onion samples, based on established methods in the scientific

literature.[3]

1. Sample Preparation:

Fresh onion bulbs are peeled and minced.

A specific weight of the minced onion (e.g., 5 grams) is placed into a 20 mL headspace vial.

The vial is immediately sealed with a PTFE/silicone septum to prevent the loss of volatile

compounds.

2. Headspace Solid-Phase Microextraction (HS-SPME):

Fiber Selection: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane

(DVB/CAR/PDMS) SPME fiber is commonly used for broad-range volatile analysis.[3]

Incubation and Extraction: The sealed vial is placed in a heated agitator. The sample is

incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 60 minutes) with

continuous agitation.[3] During this time, the SPME fiber is exposed to the headspace above

the sample, allowing for the adsorption of volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
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Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into

the heated injection port of the gas chromatograph (e.g., at 250°C) for a specific duration

(e.g., 5 minutes) to desorb the trapped analytes.[3]

Separation: The desorbed compounds are separated on a capillary column (e.g., DB-5ms,

30 m × 0.25 mm × 0.25 µm). The oven temperature is programmed to start at a low

temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature

(e.g., 250°C) to elute the compounds based on their boiling points and chemical properties.

Detection and Identification: The separated compounds are detected by a mass

spectrometer. The identification of the compounds is achieved by comparing their mass

spectra with reference spectra in a library (e.g., NIST/Wiley). The relative percentage of each

compound is calculated based on the peak area relative to the total peak area of all identified

compounds.

Visualizing the Workflow and Biosynthetic Pathway
To further elucidate the experimental process and the underlying biochemical reactions, the

following diagrams are provided.
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Caption: Experimental workflow for the analysis of volatile compounds in onions.
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Caption: Biosynthesis of key volatile sulfur compounds in onions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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